![molecular formula C20H18O3 B2534241 (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one CAS No. 620547-29-7](/img/structure/B2534241.png)
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Organic Synthesis Applications
In the realm of organic chemistry, compounds related to benzofuran derivatives have been extensively studied for their potential in synthesizing novel organic compounds. For instance, reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate have led to the synthesis of pyran derivatives, showcasing the versatility of benzofuran derivatives in producing complex organic molecules (J. Mérour & F. Cossais, 1991). Similarly, the synthesis and use of 5-amino-5-deoxyribose derivatives in preparing “Reversed” Nucleosides indicate the potential for benzofuran derivatives in nucleoside analog synthesis (N. Leonard & K. Carraway, 1966).
Photophysical Studies
The vibrational and electronic properties of benzofuran derivatives, such as (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, have been investigated, highlighting their potential in understanding the photophysical behavior of organic compounds. These studies can offer insights into the electronic structure and reactivity of similar compounds (A. Veeraiah et al., 2012).
Material Science and Coordination Chemistry
Research on coordination polymers based on carboxylates and N-donor ligands has shown that benzofuran derivatives can be integral to the assembly of entangled coordination polymers with unique architectural features. These materials have potential applications in catalysis, molecular recognition, and as components in electronic devices (Shu-Long Wang et al., 2015).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level due to their biological activities .
properties
IUPAC Name |
(2Z)-2-[(2-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-7-5-4-6-14(15)3/h4-11H,1,12H2,2-3H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVAMRRQMQJCNG-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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